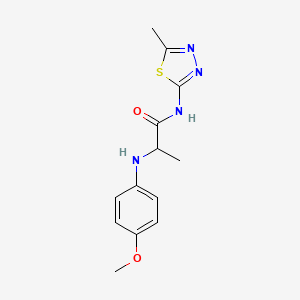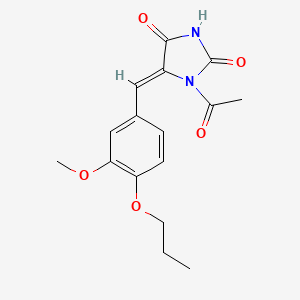![molecular formula C19H19F3N2O2 B4723287 4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4723287.png)
4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is a white crystalline powder that is used in scientific research to study its mechanism of action and physiological effects. This compound has gained significant attention due to its potential therapeutic applications, and it has been extensively studied in recent years.
Mecanismo De Acción
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain, and it is believed that the activation of this receptor by TFMPP contributes to its therapeutic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. TFMPP has also been shown to have analgesic properties, and it has been shown to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it is readily available from commercial suppliers. TFMPP has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, TFMPP also has several limitations. This compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, TFMPP has been shown to have some side effects, including nausea and vomiting, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TFMPP. One potential direction is to study the long-term effects of TFMPP on the brain and body. Another potential direction is to investigate the use of TFMPP as a potential treatment for a range of psychiatric and neurological disorders. Additionally, there is potential for the development of new compounds based on the structure of TFMPP that may have improved therapeutic properties.
Aplicaciones Científicas De Investigación
TFMPP has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic properties, and it has been studied as a potential treatment for a range of psychiatric disorders. TFMPP has also been shown to have analgesic properties, and it has been studied as a potential treatment for chronic pain.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-7-17(8-6-16)23-18(25)15-3-1-14(2-4-15)13-24-9-11-26-12-10-24/h1-8H,9-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDAZKGJPZGOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4723221.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4723234.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723251.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4723268.png)
![4-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4723272.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4723275.png)
![methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4723276.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4723282.png)
![methyl 3-(2-anilino-2-oxoethyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723285.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4723291.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)
